molecular formula C8H13BO4 B1519813 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid CAS No. 850567-90-7

1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid

Cat. No. B1519813
M. Wt: 184 g/mol
InChI Key: WDXCZWJQOFPQOS-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid is a boronic acid derivative . It has a molecular weight of 266.14 and its empirical formula is C14H23BO4 .


Molecular Structure Analysis

The molecular structure of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid consists of a spirocyclic system, which is a molecule containing two rings of which one atom is common . The compound has a boronic acid functional group attached to the spirocyclic system .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 266.14 . Its melting point is 60-62°C and it has a density of 1.1±0.1 g/cm3 . The boiling point is predicted to be 313.9±52.0 °C .

Scientific Research Applications

Synthesis and Utilization

1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid is a significant compound in the field of organic synthesis. It serves as a bifunctional synthetic intermediate extensively employed for producing various organic chemicals. These include pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis often involves selective deketalization processes and has been optimized to enhance yields and reduce reaction time (Zhang Feng-bao, 2006).

Stereochemistry and Elimination Reactions

The compound plays a crucial role in understanding stereochemistry and elimination reactions in spiroketals. Research has demonstrated the bromination of similar spiroketals and their behavior in dehydrobromination processes, which is significant in synthesizing spiroketal metabolites like obtusin and neoobtusin (E. Lawson et al., 1993).

Antibacterial Applications

In medicinal chemistry, derivatives of this compound have shown potent antibacterial activity against respiratory pathogens. This includes effectiveness against gram-positive and gram-negative bacteria, as well as atypical strains, making it a candidate for treating respiratory tract infections (T. Odagiri et al., 2013).

Synthesis of Spiro-lactones

An efficient methodology for creating 1,6-dioxaspiro[4.n]decan-2-one systems from sugar-derived spirocyclopropane carboxylic acids has been developed. This method has applications in the total synthesis of dihydro-pyrenolide D and 4-epi-dihydro-pyrenolide D, showcasing its utility in the synthesis of complex molecular structures (B. Ramakrishna & P. Sridhar, 2015).

Applications in Biolubricants

Research has explored the synthesis of novel 1,4-dioxaspiro compounds from oleic acid, with potential applications as biolubricants. These compounds exhibit physicochemical properties that make them suitable for development as biolubricant candidates (Y. S. Kurniawan et al., 2017).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . This means it may be harmful if swallowed. Therefore, it’s recommended to use personal protective equipment as required and avoid release into the environment .

properties

IUPAC Name

1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BO4/c10-9(11)7-1-3-8(4-2-7)12-5-6-13-8/h1,10-11H,2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXCZWJQOFPQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC2(CC1)OCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656974
Record name 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid

CAS RN

850567-90-7
Record name 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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